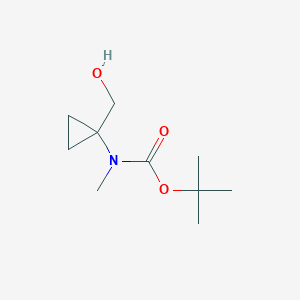

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate

Description

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2) is a cyclopropane-derived carbamate featuring a hydroxymethyl substituent on the cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is widely utilized as a building block in medicinal chemistry and organic synthesis due to its structural rigidity and versatility in drug design .

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZEMOJZQXSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-13-8 | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

The exact mode of action of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is currently unknown due to the lack of specific studies on this compound. This inhibition disrupts the transmission of nerve impulses, leading to the death of insects.

Biochemical Pathways

Carbamates are generally known to affect the cholinergic system by inhibiting the enzyme acetylcholinesterase. This inhibition disrupts the normal functioning of the nervous system, leading to a variety of physiological effects.

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine.

Result of Action

Carbamates are generally known to cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure.

Action Environment

The action, efficacy, and stability of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability. The compound’s efficacy can also be affected by factors such as the presence of other chemicals, temperature, and pH.

Biological Activity

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate, a carbamate derivative, has been the subject of various studies due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a cyclopropyl moiety. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparisons with related compounds.

Research indicates that tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate may function as an inhibitor or modulator within certain biochemical pathways. Its structural features allow it to interact with various enzymes and receptors, influencing metabolic processes. However, the exact mechanisms of action remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential roles in:

- Insecticide Development : The compound has shown promise in agricultural applications due to its ability to affect insect physiology.

- Medicinal Chemistry : Preliminary data suggest that it may possess analgesic and anti-inflammatory properties by modulating specific receptors in the central nervous system .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting its reactivity |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Similar structure but lacks methyl substitution on nitrogen |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications |

These comparisons illustrate the uniqueness of tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate in terms of its functional groups and potential biological activities.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Insecticidal Activity : A study demonstrated that the compound exhibits significant insecticidal properties against specific pest species. The mechanism involves disruption of neurotransmitter signaling pathways, leading to paralysis and death in targeted insects.

- Analgesic Properties : Preliminary research indicated that tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate may interact with pain modulation pathways in animal models, suggesting potential for development as an analgesic agent.

- Anti-inflammatory Effects : Another study explored its anti-inflammatory potential by assessing its effects on cytokine production in vitro. Results showed a reduction in pro-inflammatory cytokines, indicating a possible therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Purity : ≥97.0% (by GC) , 98% (Pope Biotech)

- Physical Form : Crystalline solid

- Melting Point : 83°C

Stereoisomeric Variants

Compound : tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

- CAS : MFCD09800842 (stereospecific isomer)

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

Cyclopropane Carbamates with Varying Substituents

Key Observations :

- Steric and Electronic Effects : The 2-hydroxyethyl and ethyl substituents increase molecular weight and hydrophobicity, which may influence solubility and pharmacokinetics.

- Applications : Hydroxymethyl derivatives are preferred in drug discovery for hydrogen-bonding interactions, while bulkier substituents (e.g., ethyl) may enhance metabolic stability .

Bicyclic Carbamate Derivatives

Compound : tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS: 2174007-89-5)

- Structure : Incorporates a bicyclic oxabicyclo[2.1.1]hexane system.

- No purity or melting point data are available .

Non-Cyclopropane Carbamates

Compound : (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Features a biphenyl group and a hydroxypropan-2-yl chain.

- Key Differences: The absence of a cyclopropane ring reduces steric constraints, while the biphenyl moiety enhances aromatic interactions in target binding. Classified as non-hazardous .

Compound: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS: 1021919-45-8)

- Structure : Cyclohexane ring with methoxy and hydroxymethyl groups.

- Applications : Used in synthesizing kinase inhibitors; the six-membered ring improves conformational flexibility compared to cyclopropane .

Preparation Methods

Multi-Step Synthesis via Reductive Cyclopropanation (Kulinkovich Reaction Variant)

Overview:

This method involves a three-step synthesis starting from N,N-dibenzyl-2-benzyloxyacetamide. The key step is a reductive cyclopropanation using the de Meijere variant of the Kulinkovich reaction, which forms the cyclopropane ring. The overall yield reported is approximately 40%.

- Reductive cyclopropanation of the amide precursor.

- Subsequent functional group manipulations to introduce the hydroxymethyl and carbamate moieties.

- Final purification to isolate tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

- Approximately 40% overall yield.

- Used to prepare spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid.

Reference:

Brackmann et al., European Journal of Organic Chemistry, 2005.

Monohydrolysis Followed by Curtius Degradation and Reduction

Overview:

This alternative synthetic route starts with commercially available diethyl cyclopropane-1,1-dicarboxylate. The process includes monohydrolysis to selectively hydrolyze one ester group, Curtius degradation of the resulting carboxylic acid to form an isocyanate intermediate, and subsequent reduction of the ester moiety to the hydroxymethyl group.

- Monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate.

- Curtius degradation to convert the acid to an amine intermediate.

- Reduction of the ester group to hydroxymethyl functionality.

- Approximately 56% overall yield.

- Uses commercially available starting materials.

- Higher overall yield compared to the reductive cyclopropanation method.

Reference:

ChemicalBook data summary.

Direct Reduction of Methyl l-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate

Overview:

A high-yielding, single-step reduction method involves treating methyl l-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate with lithium borohydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature.

- Reagent: Lithium borohydride (4 M in THF).

- Solvent: Dry tetrahydrofuran (THF).

- Temperature: Room temperature (~20°C).

- Duration: 96 hours (4 days).

- Atmosphere: Nitrogen (inert).

Procedure Summary:

- The ester is reduced to the corresponding hydroxymethyl derivative while retaining the carbamate protecting group.

- Workup involves addition of sodium sulfate and water, filtration, and concentration to yield the product as a white solid.

- High yield of 95%.

Reference:

Patent WO2019/86142 and ChemicalBook synthesis data.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction(s) | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|---|---|

| Reductive Cyclopropanation (Kulinkovich variant) | N,N-dibenzyl-2-benzyloxyacetamide | Reductive cyclopropanation + functionalization | ~40 | Multi-step, moderate temperatures | Used for insecticide analogues |

| Monohydrolysis + Curtius Degradation + Reduction | Diethyl cyclopropane-1,1-dicarboxylate | Hydrolysis, Curtius degradation, reduction | ~56 | Multi-step, standard lab conditions | Uses commercial starting material |

| Lithium Borohydride Reduction | Methyl l-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate | Reduction of ester to hydroxymethyl | 95 | THF, 20°C, 4 days, inert atmosphere | High yield, single-step reduction |

Detailed Research Findings and Considerations

- Reaction Time and Temperature: The lithium borohydride reduction requires prolonged reaction time (4 days) at room temperature to ensure complete conversion without decomposing sensitive groups.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed post-reaction to purify the product and remove impurities.

- Characterization: The compound is characterized by ¹H and ¹³C NMR spectroscopy, confirming the presence of cyclopropane protons (δ 0.5–1.5 ppm) and carbamate signals, alongside mass spectrometry (ESI+ or MALDI-TOF) to verify molecular weight (~201 g/mol).

- Scalability: The lithium borohydride reduction method is amenable to scale-up with appropriate control of inert atmosphere and reaction time.

- Safety: Handling of lithium borohydride requires strict inert atmosphere and moisture exclusion due to its reactivity. The carbamate group is sensitive to acidic conditions and hydrolysis.

Q & A

Q. What are the established synthetic methodologies for preparing tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or similar reagents. A common approach involves reacting a cyclopropane-containing amine precursor (e.g., 1-(hydroxymethyl)cyclopropylmethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions . Key parameters include:

- Temperature : Controlled room temperature (20–25°C) to prevent side reactions.

- Solvent : Tetrahydrofuran (THF) or dichloromethane for solubility and reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Example Protocol :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-(Hydroxymethyl)cyclopropylmethylamine, tert-butyl chloroformate, Et₃N | THF, 24h, RT | 65–75% |

| 2 | Column chromatography (EtOAc/hexane 3:7) | - | >95% purity |

Q. How is tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate characterized to confirm structural integrity?

- Methodological Answer : Post-synthesis characterization employs:

- Mass Spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm), carbamate carbonyl (δ 150–155 ppm), and hydroxymethyl groups (δ 3.5–4.0 ppm) .

- Chromatography : HPLC with UV detection to assess purity (>95%) .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Methodological Answer :

- Stability : The carbamate group is hydrolytically sensitive; avoid prolonged exposure to moisture or acidic/basic conditions .

- Storage : Store at –20°C under inert gas (N₂ or Ar) in sealed, desiccated containers. Use amber vials to prevent photodegradation .

- Handling : Work under dry nitrogen atmosphere in gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., cyclopropane ring opening) be minimized during functionalization of this carbamate?

- Methodological Answer : The cyclopropane ring’s strain makes it prone to ring-opening under harsh conditions. Mitigation strategies include:

- Low-Temperature Reactions : Perform reactions below 0°C to reduce ring strain-induced reactivity .

- Protective Groups : Temporarily protect the hydroxymethyl group (e.g., silylation with TBSCl) before introducing electrophiles .

- Catalyst Selection : Use palladium or copper catalysts for selective cross-coupling without ring disruption .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodological Answer : Discrepancies may arise from stereochemical heterogeneity or dynamic processes. Approaches include:

- Variable-Temperature NMR : Identify conformational exchange (e.g., carbamate rotamers) by acquiring spectra at –40°C to 80°C .

- 2D NMR (COSY, NOESY) : Elucidate coupling networks and spatial proximity of protons near the cyclopropane ring .

- X-ray Crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents .

Q. What experimental designs are recommended to evaluate this compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) with purified enzymes.

- Concentration Range : 0.1–100 µM to determine IC₅₀ values .

- Cell-Based Studies : Treat cultured cells (e.g., cancer lines) and measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay).

- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in scale-up syntheses of this carbamate?

- Methodological Answer : Scale-up discrepancies often stem from inefficient mixing or exothermic reactions. Solutions include:

- Flow Chemistry : Use continuous flow reactors to maintain consistent temperature and reagent mixing .

- In-Line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

- Work-Up Optimization : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for higher throughput .

Applications in Drug Discovery

Q. What strategies are effective for incorporating this carbamate into peptidomimetic or prodrug designs?

- Methodological Answer : The hydroxymethyl group allows conjugation via:

- Esterification : React with activated carboxylic acids (e.g., NHS esters) to create prodrugs .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append targeting moieties .

- Enzyme-Responsive Linkers : Incorporate self-immolative linkers (e.g., p-aminobenzyl alcohol) for site-specific release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.